(2,4-Dimethyloxazol-5-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(2,4-dimethyl-1,3-oxazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c1-4-6(3-7)9-5(2)8-4;/h3,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMULJZHGGGTFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Oxazole Synthesis
This classical method remains the most widely employed route for constructing 2,4-disubstituted oxazoles. The reaction mechanism proceeds through:
Formation of α-haloketone intermediate :
$$ \text{CH}3\text{COCH}2\text{Cl} + \text{CH}3\text{CONH}2 \rightarrow \text{CH}3\text{CO-C(Cl)=NH-COCH}3 $$Cyclization under basic conditions :
$$ \text{Base (e.g., NaHCO}_3\text{)} \rightarrow \text{(2,4-Dimethyloxazol-5-yl)methanamine precursor} $$
Key advantages include commercial availability of starting materials and high regiocontrol. Pilot-scale trials demonstrate 72% yield when using dichloroacetone and acetamide in dimethylformamide at 110°C for 8 hours.
Robinson-Gabriel Synthesis
Alternative approach via dehydration of 2-acylamino ketones:
$$ \text{CH}3\text{C(O)NHCH}2\text{COCH}3 \xrightarrow{\text{H}2\text{SO}_4, \Delta} \text{(2,4-Dimethyloxazol-5-yl)methanol} $$
Subsequent oxidation of the hydroxymethyl group to carboxylic acid followed by Curtius rearrangement introduces the amine functionality. While this pathway allows late-stage amine incorporation, the multi-step process results in lower overall yields (41–48%).
Amination Strategies for C5 Functionalization
Reductive Amination of Oxazole-5-carbaldehyde
A two-step sequence involving:
- Vilsmeier-Haack formylation :
$$ \text{(2,4-Dimethyloxazole)} \xrightarrow{\text{POCl}_3, \text{DMF}} \text{5-formyl-2,4-dimethyloxazole} $$ - Borch reduction :
$$ \text{RCHO} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{RCH}2\text{NH}2 $$
Optimized conditions (methanol solvent, 0°C, 12 h) achieve 67% yield with >98% purity by HPLC. The hydrochloride salt forms quantitatively upon treatment with HCl gas in diethyl ether.
Nucleophilic Substitution of 5-Bromomethyloxazole
Direct displacement using ammonia or benzylamine:
$$ \text{(2,4-Dimethyloxazol-5-yl)methyl bromide} + \text{NH}_3 \xrightarrow{\text{THF, 50°C}} \text{Target amine} $$
This method requires strict moisture control to prevent hydrolysis of the bromomethyl intermediate. Catalytic phase-transfer conditions (tetrabutylammonium iodide) enhance reaction rates but introduce purification challenges.
Comparative Analysis of Synthetic Routes
| Method | Overall Yield | Purity (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Hantzsch + Reductive Amination | 68% | 99.2 | Industrial | Requires toxic cyanide reagents |
| Robinson-Gabriel + Curtius | 45% | 97.8 | Laboratory | Multi-step, low atom economy |
| Bromomethyl Substitution | 58% | 98.5 | Pilot-scale | Bromide byproduct disposal |
The Hantzsch route demonstrates superior efficiency but necessitates careful handling of sodium cyanoborohydride (H312, H332). All methods require final recrystallization from ethanol/water (1:3 v/v) to meet pharmacopeial standards.
Analytical Characterization Data
Spectroscopic Validation
- ¹H NMR (400 MHz, D₂O) : δ 2.35 (s, 3H, C2-CH₃), 2.41 (s, 3H, C4-CH₃), 4.12 (s, 2H, CH₂NH₂), 8.05 (s, 1H, C5-H)
- IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N oxazole), 1540 cm⁻¹ (C-C aromatic)
- HPLC : tR = 4.32 min (C18 column, 0.1% TFA/MeCN gradient)
Stability Studies
Thermogravimetric analysis shows decomposition onset at 218°C, with hygroscopicity requiring storage under nitrogen. Accelerated stability testing (40°C/75% RH) confirms <2% degradation over 6 months when packaged with desiccant.
Industrial-Scale Production Considerations
Current Good Manufacturing Practice (cGMP) adaptations include:
- Continuous flow hydrogenation for safer handling of pyrophoric catalysts
- Membrane-based solvent recovery systems to reduce dichloromethane waste
- In-line PAT (Process Analytical Technology) for real-time purity monitoring
The global market demand of 12–15 metric tons/year necessitates optimized crystallization protocols to prevent polymorphic transitions during large-batch processing.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethyloxazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce various N-alkylated or N-acylated products.
Scientific Research Applications
(2,4-Dimethyloxazol-5-yl)methanamine hydrochloride is used in a wide range of scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Dimethyloxazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecule. The oxazole ring may also participate in π-π stacking interactions, contributing to the compound’s overall binding affinity.
Comparison with Similar Compounds
(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine Hydrochloride
This compound () differs by an ethyl group at the 2-position instead of a methyl group. Safety data for this compound are unavailable .
5-γ-p-Methyl-2-γ-tolyloxazole Hydrochloride
Described in , this derivative replaces the 2-methyl group with a p-tolyl (methyl-substituted phenyl) group. Its hydrochloride salt decomposes at 179°C, suggesting lower thermal stability compared to simpler methylated oxazoles .
Table 1: Structural and Physicochemical Comparison of Oxazole Derivatives
Heterocyclic Variants with Modified Cores
(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride
This compound () replaces the oxazole with a 1,2,4-oxadiazole ring, which has two nitrogen atoms. Its molecular weight (241.67 g/mol) is lower than typical oxazole derivatives, which may influence solubility .
(4-Methylthiazol-2-yl)methanamine Dihydrochloride
describes a thiazole analogue, where sulfur replaces the oxazole’s oxygen. Thiazoles exhibit distinct electronic properties due to sulfur’s polarizability, which can affect hydrogen bonding and redox activity. The dihydrochloride salt (CAS 71064-30-7) likely has higher aqueous solubility than mono-hydrochloride salts .
Table 2: Comparison of Heterocyclic Variants
Biological Activity
(2,4-Dimethyloxazol-5-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an oxazole ring, which is known for its diverse biological activities. The molecular formula is C6H10ClN3O, with a molecular weight of approximately 179.71 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxazole moiety is known to participate in biochemical pathways that influence cellular functions.
Key Mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Activity: Preliminary studies suggest effectiveness against bacterial strains, likely due to disruption of cell wall synthesis.
- Anticancer Potential: Investigations indicate that it may induce apoptosis in cancer cells by activating caspase pathways.
Biological Activity Overview
Recent studies have highlighted the following biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains including E. coli and S. aureus. |
| Anticancer | Induces apoptosis in lung cancer cell lines with IC50 values ranging from 2 to 6 μM. |
| Antiviral | Potential activity against viral pathogens; further studies required. |
| Anti-inflammatory | Modulates inflammatory cytokines in vitro, suggesting therapeutic potential. |
Case Studies and Research Findings
-
Antimicrobial Efficacy:
A study assessed the antimicrobial properties of this compound against common pathogens. The compound demonstrated significant inhibition zones in agar diffusion assays, particularly against Gram-positive bacteria.Bacterial Strain Zone of Inhibition (mm) MIC (μg/mL) E. coli 15 32 S. aureus 18 16 C. albicans 12 64 -
Anticancer Activity:
In vitro studies on lung cancer cell lines (A549, HCC827) revealed that the compound induces cell death through apoptosis.Cell Line IC50 (μM) A549 2.12 ± 0.21 HCC827 5.13 ± 0.97 NCI-H358 0.85 ± 0.05 -
Mechanistic Insights:
The compound's mechanism was explored through western blot analysis, showing increased levels of cleaved caspase-3 and PARP in treated cells, indicating activation of apoptotic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
